

CAS number 55737-66-1 properties and suppliers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	4-(Methoxycarbonyl)-2-nitrobenzoic acid
Cat. No.:	B1603837

[Get Quote](#)

An In-depth Technical Guide to 2,4-Diamino-6-piperidinopyrimidine 3-oxide

A Note on Chemical Identification: The topic of this guide is 2,4-Diamino-6-piperidinopyrimidine 3-oxide. It is important to note that the CAS Number 55737-66-1 is incorrectly associated with this compound in some databases and instead corresponds to 2-Nitroterephthalic acid 4-methyl ester. The correct and universally recognized identifier for 2,4-Diamino-6-piperidinopyrimidine 3-oxide is CAS Number 38304-91-5. This compound is widely known by its non-proprietary name, Minoxidil. This guide will proceed with a comprehensive analysis of Minoxidil (CAS 38304-91-5).

Abstract

This technical guide provides a comprehensive overview of 2,4-Diamino-6-piperidinopyrimidine 3-oxide (Minoxidil), a potent peripheral vasodilator and a widely utilized agent for the treatment of androgenetic alopecia. We will explore its fundamental physicochemical properties, delve into its well-established mechanism of action as a potassium channel opener, present detailed experimental protocols for its characterization, and list reputable suppliers. This document is designed for researchers, medicinal chemists, and drug development professionals seeking an in-depth understanding of Minoxidil's scientific and therapeutic landscape.

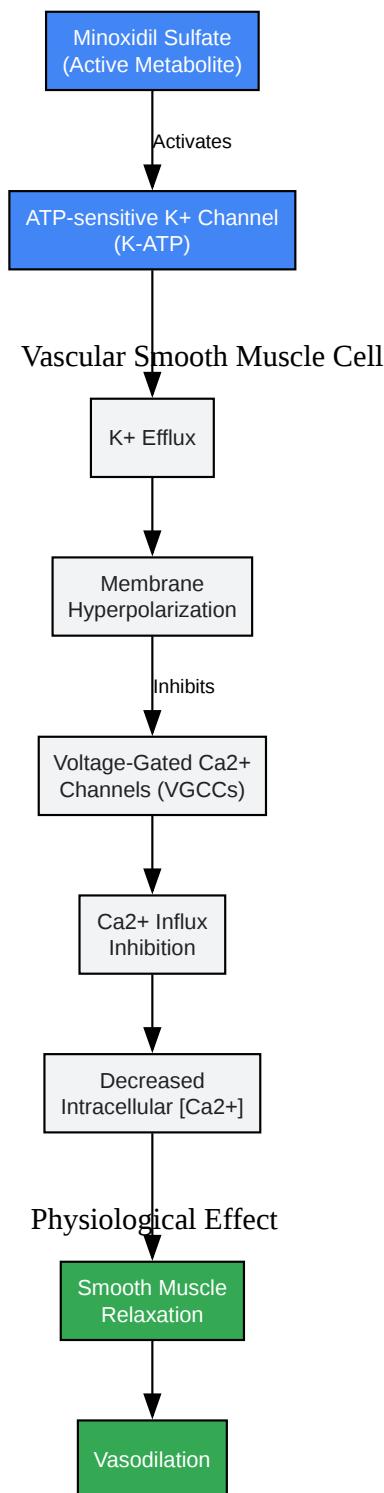
Introduction: From Antihypertensive to Hair Growth Stimulant

Minoxidil was first introduced as an oral medication for severe, refractory hypertension under the trade name Loniten.^{[1][2]} Its development took a significant turn upon the observation of a peculiar side effect: hypertrichosis, or excessive hair growth.^[3] This serendipitous discovery led to its reformulation as a topical solution (Rogaine) for treating hair loss.^{[1][2]} Its dual application makes it a fascinating subject of study, bridging cardiovascular pharmacology and dermatological science. As a pyrimidine N-oxide derivative, its unique structure is key to its biological activity.^[2]

Physicochemical Properties

A compound's physical and chemical characteristics are foundational to its application in research and formulation. Minoxidil presents as a white to off-white crystalline powder.^{[1][4]} Its solubility profile is critical for both in vitro experimentation and the development of effective topical and oral dosage forms.

Property	Value	Source(s)
CAS Number	38304-91-5	[1] [5]
Molecular Formula	C ₉ H ₁₅ N ₅ O	[4] [5]
Molecular Weight	209.25 g/mol	[4] [5]
Appearance	White to off-white, odorless, crystalline solid	[1] [4] [5]
Melting Point	~272-274 °C (decomposes)	[4]
pKa	4.61	[1]
Solubility (mg/mL)	Water (~2.2), Ethanol (29), Propylene Glycol (75), DMSO (6.5)	[1] [4]


Mechanism of Action: A Tale of Two Pathways

Minoxidil's therapeutic effects are rooted in its action as a potassium channel opener. However, the precise downstream effects differ depending on the target tissue (vascular smooth muscle vs. hair follicle).

Vasodilation Pathway

As an antihypertensive agent, Minoxidil's active metabolite, minoxidil sulfate, activates ATP-sensitive potassium channels (K-ATP) in the plasma membranes of vascular smooth muscle cells.^[3] This activation leads to an efflux of K⁺ ions, causing hyperpolarization of the cell membrane. This change in membrane potential inhibits the opening of voltage-gated calcium channels, thereby reducing the influx of extracellular Ca²⁺. The resulting decrease in intracellular calcium prevents the activation of myosin light chain kinase, leading to smooth muscle relaxation and arteriolar vasodilation.^[3] This potent vasodilation reduces peripheral resistance and, consequently, blood pressure.^[3]

Drug Action

[Click to download full resolution via product page](#)

Caption: Minoxidil's vasodilatory mechanism of action.

Hair Growth Stimulation

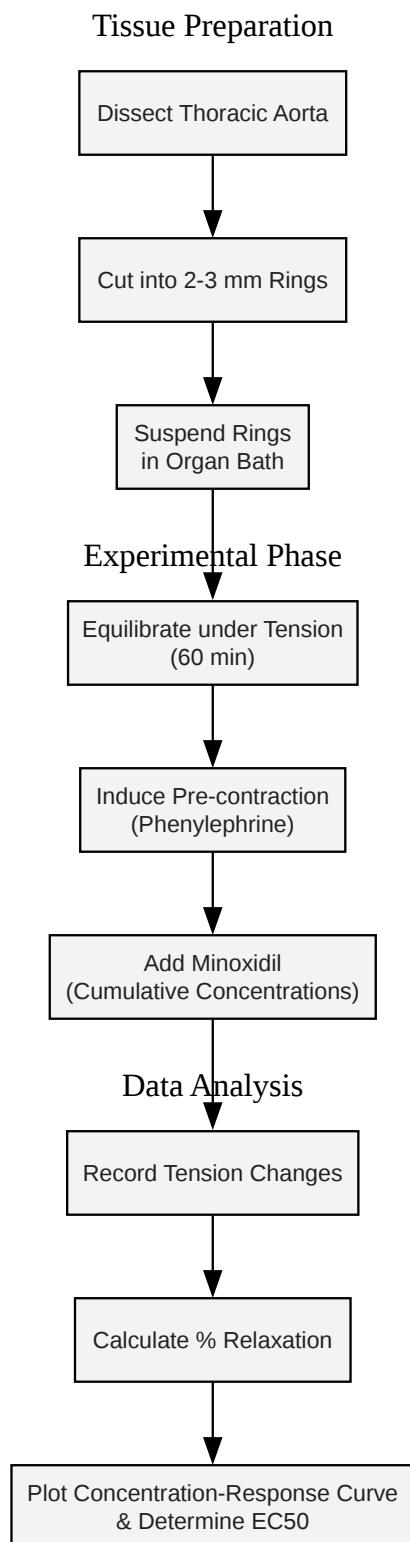
The mechanism for hair growth is more complex and not fully elucidated, but several key actions are proposed. The vasodilatory effect is thought to improve microcirculation around hair follicles, increasing the delivery of oxygen and nutrients.^[5] More directly, Minoxidil is believed to stimulate hair follicles by prolonging the anagen (growth) phase and shortening the telogen (resting) phase of the hair cycle.^{[5][6]} It appears to promote the survival of dermal papilla cells (DPCs) by activating signaling pathways like ERK and Akt and by increasing the expression of anti-apoptotic proteins such as Bcl-2.^[5]

Experimental Protocols: Characterization & Sourcing

To rigorously assess the activity of Minoxidil in a laboratory setting, standardized protocols are essential.

In Vitro Aortic Ring Vasorelaxation Assay

This classic pharmacology experiment provides a direct functional measure of a compound's vasodilatory properties. It validates the primary mechanism of action for Minoxidil's antihypertensive effects.


Causality Behind Choices:

- Aorta: A robust and readily available source of vascular smooth muscle.
- Phenylephrine: A potent α 1-adrenergic agonist used to induce a stable, submaximal pre-contraction, creating a state of tone against which relaxation can be measured.
- Cumulative Dosing: An efficient method to generate a full concentration-response curve from a single tissue preparation, minimizing biological variability.

Methodology:

- Preparation: Euthanize a Sprague-Dawley rat according to approved ethical protocols. Carefully dissect the thoracic aorta and place it in ice-cold Krebs-Henseleit buffer.

- Mounting: Clean the aorta of adipose and connective tissue and cut it into 2-3 mm rings. Suspend the rings in a 10 mL organ bath containing Krebs-Henseleit buffer at 37°C, continuously gassed with 95% O₂ / 5% CO₂.
- Equilibration: Allow the rings to equilibrate for 60 minutes under a resting tension of 1.5 grams, replacing the buffer every 15 minutes.
- Pre-contraction: Contract the aortic rings with a submaximal concentration of phenylephrine (e.g., 1 μ M).
- Compound Addition: Once a stable plateau of contraction is reached, add Minoxidil in a cumulative manner (e.g., from 1 nM to 100 μ M), allowing the response to stabilize at each concentration.
- Data Analysis: Record the changes in isometric tension. Express the relaxation at each concentration as a percentage of the initial phenylephrine-induced contraction. Plot the concentration-response curve to determine the EC₅₀ value.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the in vitro vasorelaxation assay.

Sourcing & Procurement

Acquiring high-purity Minoxidil is crucial for obtaining reliable and reproducible experimental data. The following vendors are established suppliers of this compound for research purposes.

Supplier	Product Identifier	Purity Specification
BenchChem	B2025	>98%
ChemicalBook	CB7254350	>98%
Pharmaffiliates	N/A	High Purity
Thermo Scientific	N/A	97%

Conclusion

2,4-Diamino-6-piperidinopyrimidine 3-oxide (Minoxidil) remains a cornerstone compound in both cardiovascular and dermatological research. Its well-defined mechanism as a K-ATP channel opener provides a solid foundation for its use as a reference compound in studies of vasodilation and ion channel modulation. Furthermore, the ongoing exploration into its effects on the hair follicle life cycle presents continued opportunities for discovery in regenerative medicine and cell biology. The protocols and resources outlined in this guide offer a robust framework for scientists to effectively investigate this multifaceted molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Minoxidil - Wikipedia [en.wikipedia.org]
- 2. Minoxidil | C9H15N5O | CID 4201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CV Pharmacology | Potassium-Channel Openers [cvpharmacology.com]
- 4. chembk.com [chembk.com]

- 5. 2,4-Diamino-6-piperidino-pyrimidine-3-oxide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompas.com]
- 6. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [CAS number 55737-66-1 properties and suppliers]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1603837#cas-number-55737-66-1-properties-and-suppliers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com